Cas no 349117-32-4 (N-pyridin-2-yl-9H-xanthene-9-carboxamide)

N-pyridin-2-yl-9H-xanthene-9-carboxamide is a specialized organic compound featuring a xanthene core functionalized with a carboxamide group linked to a pyridinyl moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials research. The xanthene scaffold offers rigidity and fluorescence potential, while the pyridinyl-carboxamide group enhances binding affinity in molecular interactions. Its well-defined heterocyclic architecture is advantageous for designing enzyme inhibitors, ligands, or fluorescent probes. The compound’s stability and synthetic versatility further support its utility in developing bioactive molecules or optoelectronic materials. High purity and structural precision ensure reproducibility in research applications.
N-pyridin-2-yl-9H-xanthene-9-carboxamide structure
349117-32-4 structure
Product Name:N-pyridin-2-yl-9H-xanthene-9-carboxamide
CAS No:349117-32-4
MF:C19H14N2O2
MW:302.326664447784
CID:5832765
PubChem ID:775428
Update Time:2025-06-09

N-pyridin-2-yl-9H-xanthene-9-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-pyridin-2-yl-9H-xanthene-9-carboxamide
    • 9H-Xanthene-9-carboxamide, N-2-pyridinyl-
    • SR-01000432273
    • CHEMBL3799600
    • EN300-18328364
    • AKOS000644403
    • SR-01000432273-1
    • Z60744774
    • BDBM50500950
    • Oprea1_533322
    • Oprea1_616100
    • WAY-233609
    • HMS1584L02
    • N-(pyridin-2-yl)-9H-xanthene-9-carboxamide
    • 349117-32-4
    • Inchi: 1S/C19H14N2O2/c22-19(21-17-11-5-6-12-20-17)18-13-7-1-3-9-15(13)23-16-10-4-2-8-14(16)18/h1-12,18H,(H,20,21,22)
    • InChI Key: FAQVVLJYPHZSEG-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC=CC=C2)=O)C2=C(C=CC=C2)OC2=C1C=CC=C2

Computed Properties

  • Exact Mass: 302.105527694g/mol
  • Monoisotopic Mass: 302.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 406
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.2Ų
  • XLogP3: 2.8

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Additional information on N-pyridin-2-yl-9H-xanthene-9-carboxamide

Introduction to N-pyridin-2-yl-9H-xanthene-9-carboxamide (CAS No. 349117-32-4)

N-pyridin-2-yl-9H-xanthene-9-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 349117-32-4, represents a promising candidate for further exploration in medicinal chemistry due to its structural complexity and potential biological activities. The presence of both pyridine and xanthene moieties in its molecular framework suggests a rich chemical space for interaction with biological targets, making it an intriguing subject for academic and industrial investigations.

The molecular structure of N-pyridin-2-yl-9H-xanthene-9-carboxamide consists of a pyridine ring substituted at the 2-position with an amide group, which is further connected to a xanthene core at the 9-position. This arrangement not only contributes to the compound's overall stability but also opens up multiple avenues for functionalization and derivatization. The xanthene moiety, known for its electron-rich system, can participate in various electronic and steric interactions, which are crucial for modulating its binding affinity to biological receptors.

In recent years, there has been a surge in interest towards heterocyclic compounds that incorporate both pyridine and xanthene units due to their demonstrated efficacy in modulating various biological pathways. Studies have shown that such compounds can exhibit properties ranging from anti-inflammatory to anticancer effects, depending on their structural modifications. The amide functionality in N-pyridin-2-yl-9H-xanthene-9-carboxamide not only serves as a site for further chemical manipulation but also contributes to the compound's solubility and bioavailability, which are critical factors in drug development.

One of the most compelling aspects of N-pyridin-2-yl-9H-xanthene-9-carboxamide is its potential as a scaffold for drug discovery. The combination of the pyridine ring, which is well-documented for its ability to interact with proteins via hydrogen bonding and hydrophobic interactions, with the xanthene core, which can engage in π-stacking and other non-covalent interactions, provides a versatile platform for designing molecules with enhanced target specificity. This dual functionality has been exploited in several high-throughput screening campaigns aimed at identifying novel therapeutic agents.

Recent advancements in computational chemistry have further enhanced the utility of N-pyridin-2-yl-9H-xanthene-9-carboxamide in drug design. Molecular modeling studies have revealed that this compound can effectively bind to various protein targets by optimizing its conformational flexibility. These studies have identified key residues on the target proteins that interact with the pyridine and xanthene moieties, providing valuable insights into how structural modifications can be made to improve binding affinity and selectivity.

The synthesis of N-pyridin-2-yl-9H-xanthene-9-carboxamide presents an interesting challenge due to its complex structural features. However, recent improvements in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled chemists to construct the desired molecular framework with high efficiency and yield. These advancements have not only simplified the synthesis but also opened up new possibilities for introducing diverse functional groups into the molecule.

From a pharmacological perspective, N-pyridin-2-yl-9H-xanthene-9-carboxamide holds promise as a lead compound for developing new therapeutic agents. Preclinical studies have demonstrated that derivatives of this compound can exhibit significant biological activity against various diseases. For instance, some analogs have shown potent inhibitory effects on enzymes involved in inflammation and cancer progression. These findings underscore the importance of further exploring the pharmacological potential of this class of compounds.

The future directions for research on N-pyridin-2-yl-9H-xanthene-9-carboxamide are numerous and exciting. One area of focus is the development of novel synthetic routes that can be scaled up for industrial production. Additionally, there is considerable interest in exploring new derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible therapeutic benefits.

In conclusion, N-pyridin-2-yl-9H-xanthene-9-carboxamide (CAS No. 349117-32) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an ideal candidate for further exploration in drug discovery efforts aimed at addressing various human diseases. As our understanding of its chemical properties continues to grow, so too does our ability to harness its potential as a therapeutic agent.

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